3-Quinolin-8-ylacrylic acid
CAS No.: 754190-58-4
Cat. No.: VC7097694
Molecular Formula: C12H9NO2
Molecular Weight: 199.209
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 754190-58-4 |
---|---|
Molecular Formula | C12H9NO2 |
Molecular Weight | 199.209 |
IUPAC Name | (E)-3-quinolin-8-ylprop-2-enoic acid |
Standard InChI | InChI=1S/C12H9NO2/c14-11(15)7-6-10-4-1-3-9-5-2-8-13-12(9)10/h1-8H,(H,14,15)/b7-6+ |
Standard InChI Key | JIEIJAGBFCDWPA-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)C=CC(=O)O)N=CC=C2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure consists of a quinoline ring system (a bicyclic structure comprising a benzene ring fused to a pyridine ring) substituted at the 8-position with an acrylic acid group. The acrylic acid moiety adopts an (E)-configuration, as confirmed by IUPAC nomenclature and stereochemical analysis . The planar quinoline system and the conjugated double bond in the acrylic acid group contribute to its electronic properties, enabling π-π stacking interactions and metal coordination capabilities.
Table 1: Structural and Nomenclatural Data
Stereochemical Considerations
The (E)-configuration of the acrylic acid substituent ensures optimal conjugation between the quinoline ring and the carboxylic acid group. This spatial arrangement influences reactivity, as demonstrated in studies where the compound acts as a bidentate ligand in metal-organic frameworks .
Physicochemical Properties
Thermal and Physical Characteristics
3-Quinolin-8-ylacrylic acid exhibits notable thermal stability, with a boiling point of 408.022°C at 760 mmHg and a flash point of 200.565°C . Its density (1.307 g/cm³) and refractive index (1.712) reflect the compound’s compact aromatic system and polar functional groups.
Table 2: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 199.205 g/mol |
Density | 1.307 g/cm³ |
Boiling Point | 408.022°C |
Flash Point | 200.565°C |
LogP | 2.332 |
PSA (Polar Surface Area) | 50.19 Ų |
Spectroscopic Data
Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the quinoline aromatic protons resonate between δ 7.11–7.52 ppm, while the acrylic acid protons appear as a triplet at δ 4.42–4.49 ppm (NCH₂) and δ 2.63–2.67 ppm (CH₂CO) . The carboxylic acid proton is observed as a broad singlet near δ 10.12 ppm in DMSO-d₆ .
Synthesis and Reactivity
Historical Synthetic Routes
Early synthetic approaches, such as those reported by Gall and Erlenmeyer in 1955, involved condensation reactions between quinoline-8-carbaldehyde and malonic acid derivatives under acidic conditions . These methods typically yielded moderate quantities of the target compound with purification challenges due to byproduct formation.
Reactivity Profile
The compound participates in three primary reaction types:
-
Coordination Chemistry: Acts as a ligand for transition metals (e.g., Ru, Pd) through the quinoline nitrogen and carboxylic oxygen .
-
Esterification: Forms methyl or ethyl esters under standard Fischer conditions.
-
Conjugate Addition: Undergoes Michael addition with nucleophiles at the α,β-unsaturated carbonyl system.
Applications and Derivatives
Coordination Complexes
3-Quinolin-8-ylacrylic acid’s bifunctional coordination capacity enables the formation of stable metal complexes. For instance, ruthenium complexes incorporating this ligand have shown promise in catalytic transfer hydrogenation reactions .
Pharmaceutical Intermediate
While direct biological activity data remain limited, structural analogs demonstrate antimicrobial and anticancer properties. The compound serves as a precursor for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume